Combetastatin

Description

A-Series (Stilbenoids)

The A-series includes combretastatin A-1 to A-6 , distinguished by substituents on the B-ring. For example:

B-Series (Dihydrostilbenoids)

B-series compounds, such as combretastatin B-1 , lack the ethene bridge, resulting in reduced tubulin-binding affinity compared to A-series analogs.

D-Series (Macrocyclic Lactones)

The D-series, exemplified by combretastatin D-1 , incorporates a macrocyclic lactone ring fused to the B-ring. This modification enhances solubility but reduces cytotoxicity, limiting therapeutic applicability.

| Series | Key Structural Feature | Bioactivity (IC₅₀) | Natural Source |

|---|---|---|---|

| A | Ethene bridge, trimethoxy A-ring | 1–10 nM (tubulin) | Combretum caffrum bark |

| B | Single bond bridge | 10–100 nM (tubulin) | Combretum caffrum roots |

| D | Macrocyclic lactone | >1 μM (tubulin) | Combretum molle leaves |

Table 2 : Structural and bioactivity profiles of natural combretastatin series.

Critical Functional Groups: Trimethoxy A-Ring Substituents and B-Ring Modifications

Trimethoxy A-Ring

The 3,4,5-trimethoxy substitution on the A-ring is indispensable for tubulin binding. Methoxy groups at these positions create a hydrophobic pocket that aligns with residues in the colchicine-binding site, as demonstrated by molecular docking studies. Removal of any methoxy group reduces activity by >100-fold.

B-Ring Modifications

Structural diversity in the B-ring profoundly affects potency and selectivity:

- Halogenation : 3′,5′-Dihalogenation (e.g., Cl, Br) enhances cytotoxicity by 5-fold compared to non-halogenated analogs, likely due to improved hydrophobic interactions.

- Heterocyclic Replacements : Substituting the B-ring with benzofuran or benzo[b]thiophene maintains tubulin inhibition while improving metabolic stability.

- Methoxy/Hydroxy Groups : A 4′-methoxy group (as in CA-4) optimizes activity, whereas 4′-hydroxy derivatives undergo rapid glucuronidation in vivo, reducing efficacy.

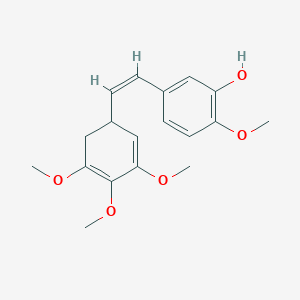

Figure 3 : B-ring modifications and their effects on tubulin polymerization inhibition.

Cis-Trans Isomerization Dynamics and Conformational Stability

The cis (Z) configuration of the ethene bridge is critical for biological activity. Cis-stilbenoids like CA-4 exhibit IC₅₀ values in the low nanomolar range, while trans (E) isomers show >100-fold reduced potency due to misalignment with the tubulin binding site. However, the cis configuration is thermodynamically unstable, leading to spontaneous isomerization to the trans form under physiological conditions.

To address this, prodrug strategies such as combretastatin A-4 phosphate (CA-4P) have been developed. The phosphate group stabilizes the cis configuration and improves water solubility, enabling rapid conversion to active CA-4 in vivo. Additionally, replacing the ethene bridge with rigid heterocycles (e.g., tetrazoles) prevents isomerization while retaining activity.

Figure 4 : Energy diagram comparing cis and trans isomer stability and their tubulin-binding affinities.

Properties

Molecular Formula |

C18H22O5 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxycyclohexa-2,4-dien-1-yl)ethenyl]phenol |

InChI |

InChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-10,13,19H,11H2,1-4H3/b6-5- |

InChI Key |

YHCKDJOSGUSXBN-WAYWQWQTSA-N |

Isomeric SMILES |

COC1=C(C(=CC(C1)/C=C\C2=CC(=C(C=C2)OC)O)OC)OC |

Canonical SMILES |

COC1=C(C(=CC(C1)C=CC2=CC(=C(C=C2)OC)O)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Clinical Applications

-

Cancer Treatment

- Tumor Vascular Disruption : CA-4 has been shown to induce significant vascular damage within tumors at doses lower than those typically required for conventional chemotherapeutics. Studies indicate a reduction in functional vascular volume by up to 93% within hours of administration, leading to hemorrhagic necrosis in tumor tissues .

- Combination Therapies : Research suggests that CA-4 can enhance the efficacy of other anticancer agents when used in combination, potentially overcoming resistance mechanisms in various cancer types .

-

Antiproliferative Activity

- Cell Line Studies : Various studies have demonstrated the potent antiproliferative effects of CA-4 and its derivatives against multiple cancer cell lines, including breast (MDA-MB 231), cervical (HeLa), and lung (A549) cancers. For instance, a novel derivative displayed an IC50 value significantly lower than that of CA-4 against A549 cells, indicating enhanced potency .

Research Findings and Case Studies

Emerging Applications

- Targeting Tumor Microenvironment

- Inflammation Models

- Drug Development

Comparison with Similar Compounds

Colchicine

- Structural Insights : Both bind to the colchicine site but differ in orientation. CA-4’s cis-stilbene allows deeper penetration into the hydrophobic pocket, while colchicine’s tropolone ring forms additional hydrogen bonds with Asn258β and Ala180α .

- Activity : Colchicine exhibits higher tubulin-binding affinity but lacks tumor-specific vascular effects seen in CA-4 .

Podophyllotoxin and Analogs

- Divergent Activity : Podophyllotoxin shares the 3,4,5-TMP motif but targets microtubules via a distinct binding mode. Etoposide, a semi-synthetic derivative, shifts activity to topoisomerase II inhibition .

- Structural Modifications : CA-4’s ethylene bridge is more amenable to synthetic modifications than podophyllotoxin’s rigid aryltetralin core .

Comparison with Functionally Similar Agents

Taxol (Paclitaxel)

| Parameter | Combretastatin A4 | Taxol |

|---|---|---|

| Target | β-tubulin (colchicine site) | β-tubulin (taxane site) |

| Mechanism | Microtubule destabilization | Microtubule stabilization |

| Clinical Use | Vascular-disrupting agent | First-line for breast, ovarian cancers |

| Resistance | Less prone to P-gp efflux | High P-gp-mediated resistance |

Vascular-Targeting Analogs: Fosbretabulin (CA4P) vs. Vadimezan (ASA404)

- Advantage of CA4P : Direct tubulin binding provides faster vascular shutdown compared to cytokine-mediated effects of Vadimezan .

Structural Analogs and SAR Insights

CA-4 Derivatives

- Heterocyclic Replacements : Replacing the ethylene bridge with pyrrole (Compound 6) or imidazole (Compound 7) maintains activity (IC50 < 10 nM) .

- Phosphate Prodrugs : CA4P improves water solubility but requires enzymatic activation in vivo .

- Ring B Modifications: 2-Methoxyphenol replacement with indole (Moguntinone) enhances kinase selectivity but reduces tubulin binding .

Substituted Stilbenes

- Subset A (High Activity) : Analogous binding to CA-4 with IC50 < 1 µM. Correlates with HINT scores > 500 .

- Subset B (Reduced Activity) : Methoxy group substitutions lower activity (IC50 > 10 µM) due to steric clashes .

Pharmacokinetic and Formulation Comparisons

| Compound | Bioavailability | Half-Life (h) | Nanoparticle Encapsulation Efficiency |

|---|---|---|---|

| CA-4 | Low (oral) | 0.5–1.5 | N/A |

| CA4P | High (IV) | 2–4 | 90% (PLGA nanoparticles) |

| Colchicine | Moderate | 20–40 | 70% (Liposomal) |

- Nanocarrier Advancements: PLGA nanoparticles encapsulating CA-4 and doxorubicin achieve >90% entrapment efficiency, enhancing tumor penetration .

Preparation Methods

Wittig Olefination and Suzuki Cross-Coupling

This two-step strategy, reported by Barnes et al. (2020), combines stereoselective synthesis with functional group tolerance . The process involves:

-

Wittig Olefination : Reaction of 3,4,5-trimethoxybenzaldehyde with iodo-methylenetriphenylphosphonium iodide under NaHMDS in THF, yielding 3,4,5-trimethoxy-β-iodostyrene (6 ) in 72% yield .

-

Suzuki Coupling : Pd(PPh₃)₄-catalyzed cross-coupling of 6 with aryl boronic acids or pinacol esters in DME/Na₂CO₃, achieving CA-4 in 56% overall yield .

Key Advantages :

-

High Yield : Outperforms previous methods (e.g., 16% yield via 5-step routes) .

-

Functional Group Flexibility : Enables B-ring substitutions (e.g., CHO, CN, NO₂) .

Table 1: Antiproliferative Activities of CA-4 Derivatives

| Compound | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

|---|---|---|---|

| CA-4 | 0.39 | 0.32 | 0.28 |

| 2a | 0.012 | 0.015 | 0.018 |

| 2b | 0.009 | 0.011 | 0.013 |

| 2e | 0.008 | 0.010 | 0.012 |

Data adapted from Barnes et al. (2020)

Aqueous Wittig Reaction with Protecting Groups

Developed to address environmental concerns, this method employs water-soluble Wittig reagents and mild bases (K₂CO₃ or LiOH) . Key steps include:

-

Protection of Phenolic Aldehydes : Use of tetrahydropyran (THP) or silyl groups to stabilize reactive intermediates.

-

Wittig Reaction in Water : Direct coupling of protected aldehydes with ylides, followed by deprotection with dilute acid or spontaneous silyl group removal during workup .

Example Synthesis of CA-4 :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | THP-protected aldehyde, K₂CO₃, H₂O | 78% |

| 2 | Acidic deprotection (HCl) | 85% |

Advantages :

Phosphonium Salt Intermediate from Gallic Acid

González et al. (2012) synthesized CA-4 and hybrids via a phosphonium salt derived from gallic acid . The route includes:

-

Alkylation/Esterification : Gallic acid → trimethylgallic acid → benzyl alcohol → bromide → phosphonium salt (18 ) .

-

Wittig Coupling : Reaction of 18 with aldehydes (e.g., methoxymethyl-protected isovanillin) to form CA-4 .

Critical Challenges :

-

Protection-Deprotection Steps : Requires MOMCl/K₂CO₃ for aldehyde protection, complicating purification .

13C-Labeling for Pharmacokinetic Studies

Collins et al. synthesized [13C]-labeled CA-1P via:

-

Regioselective 13C Insertion : [13C]-Methyllithium addition to glutaric acid derivatives, followed by cyclization and aromatization .

-

Wittig Reaction : Coupling of [13C]-labeled aldehydes with ylides to form Z-isomers .

Limitations :

Prodrug Synthesis (Combretastatin A-4 Disodium Phosphate)

Patented methods focus on enhancing solubility and stability :

-

Phosphorylation : Reaction of CA-4 with phosphinylidyne dihalides.

-

Salt Formation : Conversion to disodium phosphate (CA4P) for improved bioavailability .

Applications :

Hybrid Molecules via Palladium-Catalyzed Coupling

Combining CA-4 with indazole or terpenoid scaffolds enhances bioactivity :

-

Cadogan Method : Microwave-assisted synthesis of 2-phenylindazole derivatives.

-

Bromination and Suzuki Coupling : Introduction of B-ring substituents (e.g., 3-acetoxyphenyl) .

Biological Impact :

Claisen Condensation and Pabon Procedure

A novel CA-4-integrated curcumin was synthesized via:

-

Claisen Condensation : Phenylacetone + ethyl acetate → 1,5-diphenylpentane-2,4-dione .

-

Modified Pabon Reaction : Cyclization with benzaldehyde to lock cis-configuration .

Structural Innovation :

Comparative Analysis of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.